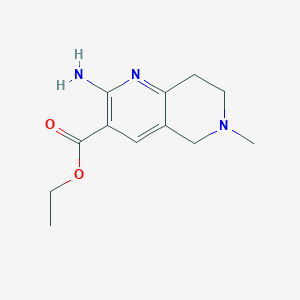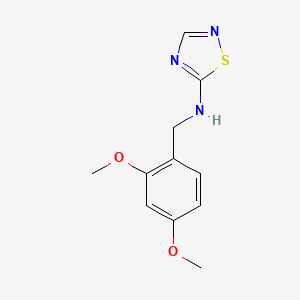
N-(2,4-二甲氧基苄基)-1,2,4-噻二唑-5-胺
描述
科学研究应用
- Application : This research focuses on the N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development .
- Method : The protected sulfamates were synthesized by microwave heating of 1,1’-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine (e.g., bis-2,4-dimethoxybenzylamine) .
- Results : The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . The four key steps in the protocol described all proceeded in very high yields .
- Application : This compound is used as a flavoring agent .
- Method : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results : The outcomes of using this compound as a flavoring agent are not specified in the source .
- Application : This research focuses on the preparation and characterization of a new complex of Pt (II) bearing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand .
- Method : The structure of the complex is determined by single crystal X-ray diffraction .
- Results : The specific results or outcomes obtained from this research are not detailed in the source .
Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups
N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide
Platinum(II) complex containing N-(bis(-2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
- p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate
- Application : The acetamide moiety is a general functional group present in many natural and pharmaceutical products .
- Method : The specific methods of application or experimental procedures for this compound are not detailed in the source .
- Results : The outcomes of using this compound in organic chemistry are not specified in the source .
- Application : This research focuses on the N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development .
- Method : The protected sulfamates were synthesized by microwave heating of 1,1’-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine (e.g., bis-2,4-dimethoxybenzylamine) .
- Results : The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . The four key steps in the protocol described all proceeded in very high yields .
- Application : This research focuses on the preparation and characterization of a new complex of Pt (II) bearing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand .
- Method : The structure of the complex is determined by single crystal X-ray diffraction .
- Results : The specific results or outcomes obtained from this research are not detailed in the source .
Platinum(II) complex containing N-(bis(-2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFQTOAJHHYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727789 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
1063733-41-4 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

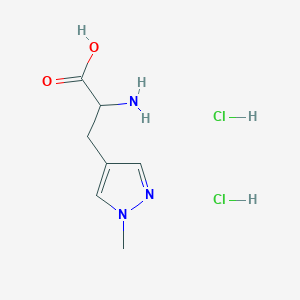
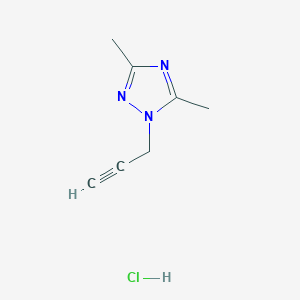

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)
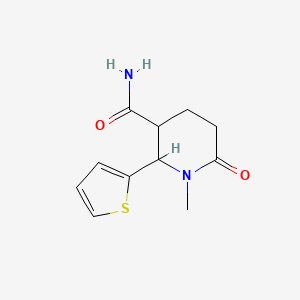
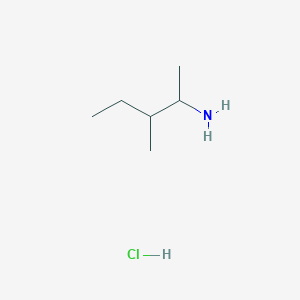

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
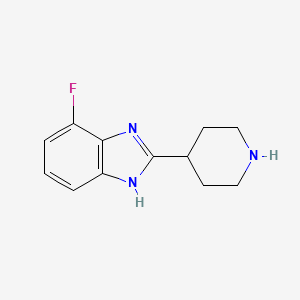
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)
